2-Ethyl-1h-indene
Overview
Description
2-Ethyl-1H-indene is an organic compound with the molecular formula C₁₁H₁₂. It is a derivative of indene, characterized by the presence of an ethyl group at the second position of the indene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1H-indene can be synthesized through the ethylation of 1H-indene. This process typically involves the reaction of 1H-indene with ethylating agents such as ethyl bromide or ethyl iodide. The reaction is often carried out in an inert atmosphere, with catalysts like palladium or nickel to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Products include 2-ethylindanone and 2-ethylindanoic acid.
Reduction: Products include 2-ethylindane.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, coatings, and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-indene depends on the specific reactions it undergoes. In general, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The ethyl group at the second position of the indene ring can influence the compound’s reactivity and binding affinity, affecting the overall reaction pathways.
Comparison with Similar Compounds
1H-Indene: The parent compound without the ethyl group.
2-Methyl-1H-Indene: A similar compound with a methyl group instead of an ethyl group.
2-Propyl-1H-Indene: A compound with a propyl group at the second position.
Uniqueness: 2-Ethyl-1H-indene is unique due to the presence of the ethyl group, which can alter its chemical properties and reactivity compared to its analogs. This modification can lead to differences in boiling points, solubility, and reaction outcomes, making it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
2-ethyl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHJHVHMLRKHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342485 | |
Record name | 2-ethyl-1h-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17059-50-6 | |
Record name | 2-ethyl-1h-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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